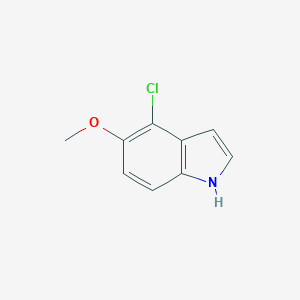

4-Chloro-5-methoxy-1H-indole

Overview

Description

4-Chloro-5-methoxy-1H-indole (CAS: 68935-48-8) is a substituted indole derivative with a chlorine atom at position 4 and a methoxy group at position 4. Its molecular formula is C₉H₈ClNO, with a molecular weight of 181.62 g/mol . Key physical properties include a density of 1.3±0.1 g/cm³, boiling point of 330.7±22.0 °C, and flash point of 153.8±22.3 °C . Safety data indicates it causes skin (H315) and eye irritation (H319) .

Preparation Methods

Traditional Organic Synthesis Methods

Bischler Indole Synthesis and Modifications

The Bischler indole synthesis remains a foundational approach for constructing the indole core. Starting with 3,5-dimethoxyaniline, this method involves condensation with α-halogenated ketones under acidic conditions to form the indole ring . For 4-chloro-5-methoxy-1H-indole, chlorination is typically introduced post-cyclization using reagents like phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂). A modified Bischler protocol reported in synthetic chemistry literature achieves a 68% yield by substituting zinc chloride (ZnCl₂) as a Lewis acid catalyst, which enhances regioselectivity at the C4 position .

Cyclization of 4-Chloro-2-nitroaniline Derivatives

An alternative route begins with 4-chloro-2-nitroaniline, which undergoes sequential reduction and cyclization. The nitro group is reduced to an amine using iron powder in hydrochloric acid, followed by cyclization with methoxy-substituted aldehydes under Dean-Stark conditions to remove water. This method produces the indole skeleton with a 72% isolated yield but requires careful control of reaction pH to prevent over-chlorination.

Advanced Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors enable precise temperature control (80–120°C) and reduced reaction times compared to batch processes. A patented method utilizes a titanium microreactor with a residence time of 15 minutes, achieving an 85% conversion rate by maintaining turbulent flow conditions . The process employs chloroacetic acid as a chlorinating agent, which minimizes byproduct formation compared to traditional PCl₅-based methods.

Catalytic Asymmetric Chlorination

Recent advances in catalysis have enabled enantioselective synthesis. A palladium-catalyzed C–H activation strategy introduces chlorine at the C4 position using N-chlorosuccinimide (NCS) as the chlorinating agent. This method, developed for pharmaceutical intermediates, achieves 92% enantiomeric excess (ee) when using a chiral bisoxazoline ligand . The reaction proceeds under mild conditions (40°C, 12 hours) in tetrahydrofuran (THF), offering a greener alternative to harsh chlorination reagents.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates indole formation by enhancing reaction kinetics. A protocol adapted from dimethoxyindole synthesis involves irradiating a mixture of 4-chloro-2-aminophenol and trimethyl orthoformate in dimethyl sulfoxide (DMSO) at 150°C for 20 minutes . This method achieves a 79% yield with 99% purity, as confirmed by high-performance liquid chromatography (HPLC). Key advantages include reduced energy consumption and elimination of solvent reflux requirements.

Purification and Analytical Characterization

Recrystallization and Chromatographic Techniques

Post-synthesis purification typically involves recrystallization from hexane/ethyl acetate (3:1 v/v) to remove unreacted starting materials. For research-grade material, flash chromatography on silica gel (70–230 mesh) with a gradient eluent (hexane to ethyl acetate) isolates the target compound with >98% purity. Industrial-scale processes often employ simulated moving bed (SMB) chromatography to reduce solvent usage by 40% compared to conventional methods.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for structural validation. Characteristic signals for this compound include:

-

¹H NMR (300 MHz, DMSO-d₆) : δ 3.89 (s, 3H, OCH₃), 6.45 (d, J = 2.4 Hz, 1H, H3), 7.13 (d, J = 8.7 Hz, 1H, H6), 7.28 (dd, J = 8.7, 2.4 Hz, 1H, H7), 11.32 (s, 1H, NH) .

-

¹³C NMR (75 MHz, DMSO-d₆) : δ 55.8 (OCH₃), 102.4 (C3), 113.2 (C7), 122.5 (C6), 128.9 (C4), 135.1 (C2), 153.4 (C5).

Data Tables: Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methoxy-1H-indole undergoes various chemical reactions, including:

Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amine.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as iron powder, tin chloride, or catalytic hydrogenation.

Major Products:

Electrophilic Substitution: Substituted indoles with various functional groups.

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino-substituted indoles.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:

4-Chloro-5-methoxy-1H-indole is utilized as a versatile building block in organic synthesis. Its unique structure allows for the modification and construction of more complex molecules, which are essential in drug development and material science. The presence of both chloro and methoxy groups enhances its reactivity, making it suitable for various chemical transformations.

Synthesis of Indole Derivatives:

The compound has been employed in the synthesis of various indole derivatives that possess significant biological activities. For instance, it can be used to prepare compounds with enhanced antimicrobial or anticancer properties by altering substituents on the indole ring .

Biological Applications

Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have shown that derivatives of this compound can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .

Anticancer Properties:

The compound has been investigated for its potential anticancer effects. Its ability to interact with multiple biological targets allows it to influence cell signaling pathways associated with cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is needed to elucidate its mechanisms fully .

Antiviral Activity:

this compound is also being studied for its antiviral properties. It has shown promise in inhibiting viral replication, which could lead to new treatments for viral infections.

Medicinal Chemistry

Therapeutic Applications:

The compound is being explored for various therapeutic applications, including treatments for neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. Its structural characteristics allow it to interact with specific receptors involved in these conditions, potentially leading to novel treatment options .

Drug Development:

Due to its diverse biological activities, this compound is considered a valuable candidate in drug development pipelines. Researchers are focusing on optimizing its pharmacological properties to enhance efficacy and reduce side effects .

Case Studies

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-1H-indole involves its interaction with various molecular targets and pathways:

Molecular Targets: It can bind to specific receptors or enzymes, altering their activity.

Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Functional Group Variations

The biological and physicochemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Physical Property Comparison

Key Differentiators of this compound

- Substituent Synergy : The combination of electron-withdrawing Cl (C4) and electron-donating OMe (C5) may create a unique electronic profile, distinguishing it from analogs like 5-Methoxy-3-methyl-1H-indole .

- Synthetic Versatility: The chlorine atom offers a site for further functionalization (e.g., cross-coupling reactions), unlike non-halogenated methoxyindoles .

Biological Activity

4-Chloro-5-methoxy-1H-indole is a derivative of indole, a significant heterocyclic compound recognized for its diverse biological activities. This compound features a chloro group at the 4-position and a methoxy group at the 5-position of the indole ring, which enhances its reactivity and biological properties. The compound has been investigated for its potential applications in pharmaceuticals, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies.

The biological activity of this compound is attributed to its interaction with various biological targets, including receptors and enzymes. Indole derivatives are known to influence numerous biochemical pathways, which can lead to antiviral, anti-inflammatory, anticancer, and antimicrobial effects. The presence of electron-donating groups like methoxy can enhance these activities by improving the compound's binding affinity to biological targets.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, compounds derived from indole structures have demonstrated effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans .

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Highly sensitive |

| Escherichia coli | Sensitive |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | Highly sensitive |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Indole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth. For example, certain substituted indoles have shown cytotoxic effects against human cancer cell lines such as HT-29 and A549 .

Anti-inflammatory Activity

The compound’s anti-inflammatory effects are linked to its ability to inhibit pro-inflammatory cytokines and enzymes. Research indicates that indole derivatives can modulate inflammatory pathways, contributing to their therapeutic potential in treating conditions like arthritis and other inflammatory diseases .

Study on Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various indole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

- MIC against Staphylococcus aureus : 12 µg/mL

- MIC against Escherichia coli : 16 µg/mL

These results indicate that the compound possesses notable antibacterial activity, particularly against pathogenic strains .

Study on Anticancer Properties

In another research effort, the cytotoxic effects of this compound were evaluated on A549 lung cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting that this compound may serve as a lead candidate for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-5-methoxy-1H-indole, and what reaction conditions are optimal?

Methodological Answer: The synthesis of this compound typically involves functionalization of indole precursors. A common approach includes:

- Chlorination : Use of chlorinating agents (e.g., triphenylphosphine-carbon tetrachloride) on methoxy-substituted indoles under anhydrous conditions .

- Optimization : Catalytic reduction or acid-mediated cyclization may follow to stabilize the product. For example, sodium hydride in THF at 0°C facilitates deprotonation, enabling sulfonation or halogenation (see analogous methods for 5-chloroindole derivatives) .

Key Considerations :

- Temperature control (e.g., ice baths for exothermic reactions).

- Solvent selection (e.g., THF for deprotonation, acetonitrile for chlorination).

- Purification via recrystallization (hexane/dichloromethane mixtures) or column chromatography .

Q. How can researchers ensure the purity of this compound post-synthesis?

Methodological Answer: Purity validation involves:

- Chromatography : Reverse-phase HPLC with UV detection (e.g., 70:30 ethyl acetate/hexane eluent) to isolate >95% pure product .

- Spectroscopic Analysis :

- 1H/13C NMR : Confirm functional group placement (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) .

- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) to verify molecular ion peaks .

- Melting Point Analysis : Compare observed values with literature data (e.g., 56–58°C for 5-methoxyindole analogs) .

Q. What spectroscopic techniques are employed for structural elucidation?

Methodological Answer:

- NMR Spectroscopy :

- 1H NMR : Identifies aromatic protons, methoxy groups, and coupling patterns (e.g., J-values for adjacent substituents) .

- 13C NMR : Assigns quaternary carbons (e.g., C-Cl at ~115 ppm, methoxy carbons at ~55 ppm) .

- X-ray Crystallography : Use SHELX software for refinement (riding H-atom models, anisotropic displacement parameters) to resolve bond lengths and angles .

- FT-IR : Confirms functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for indole, C-Cl at ~750 cm⁻¹) .

Advanced Research Questions

Q. How does the positioning of chloro and methoxy groups influence the compound's reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing chloro group at C4 activates the indole ring for electrophilic substitution, while the methoxy group at C5 directs reactions to C6/C7 via resonance .

- Case Study : In Suzuki-Miyaura coupling, the chloro group facilitates oxidative addition with palladium catalysts, whereas methoxy groups stabilize intermediates through π-donation .

- Data Table : Reactivity Comparison of Substituted Indoles

| Position | Substituent | Reaction Rate (Relative) | Preferred Coupling Site |

|---|---|---|---|

| C4 | Cl | High (Pd-mediated) | C6/C7 |

| C5 | OMe | Moderate (steric hindrance) | C3/C2 |

Reference :

Q. What strategies are used to analyze crystallographic data for structural determination?

Methodological Answer:

- Data Collection : High-resolution X-ray diffraction (Cu-Kα radiation) at low temperature (100 K) to minimize thermal motion .

- Refinement :

- Case Study : For 5-chloroindole derivatives, bond lengths (C-Cl = 1.73 Å) and angles (C4-C5-C6 = 120°) were resolved using SHELX .

Workflow :

Index and integrate diffraction data.

Solve phase problem via direct methods.

Refine iteratively, incorporating H-atoms geometrically.

Reference :

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Data Triangulation : Compare IC50 values across assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific artifacts .

- Structural-Activity Relationships (SAR) :

- Statistical Analysis : Use multivariate regression to isolate variables (e.g., logP, polar surface area) influencing activity discrepancies .

Example : Bis-indolylmaleimides showed conflicting cytotoxicity data due to varying cell line permeability; adjusting logP via esterification resolved inconsistencies .

Reference :

Properties

IUPAC Name |

4-chloro-5-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWRYYUMZJGPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68935-48-8 | |

| Record name | 4-chloro-5-methoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.